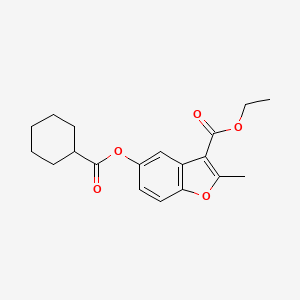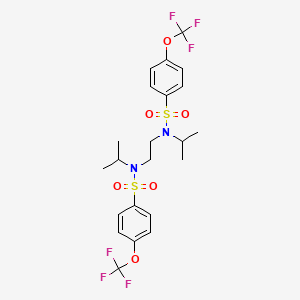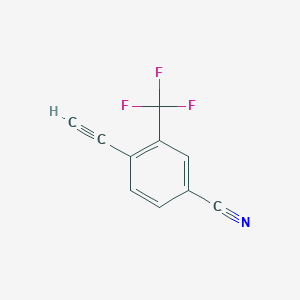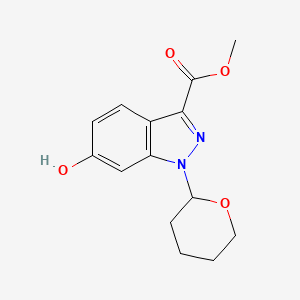
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic compound. It contains several functional groups, including a methylsulfonyl group, an oxadiazole ring, and a tosyl group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, vinyl sulfones can participate in 1,4-addition reactions and cycloaddition reactions .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). These compounds, particularly those similar in structure to N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, have shown to not only inhibit the growth of bacterial pathogens but also enhance the resistance of rice plants against infections. These derivatives improve plant health markers such as superoxide dismutase (SOD) and peroxidase (POD) activities, indicating a potential for agricultural applications in disease management and crop protection (Li Shi et al., 2015).
Pharmacological Potential
A related study on sulfonyl derivatives including 1,3,4-oxadiazole rings explored their antimicrobial and antitubercular properties. These compounds showed moderate to significant activities against various bacterial strains, including Mycobacterium tuberculosis. This indicates a potential pharmacological application in developing new antimicrobial agents, specifically targeting resistant strains of tuberculosis (G. V. Suresh Kumar et al., 2013).
Anticancer and Antiviral Research
Compounds with a 1,3,4-oxadiazole moiety have been evaluated for their anticancer and antiviral potentials. Specifically, derivatives have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. Initial biological studies on these derivatives revealed promising activity against HIV-1, highlighting the potential for developing new antiviral therapies (Zhiping Che et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Another significant application involves the design and synthesis of novel N-arylsulfonyl derivatives as potent inhibitors of specific enzymes. For instance, the development of compounds acting as selective and potent antagonists for 5-HT(1B/1D) receptors, which are implicated in various neurological disorders. These findings contribute to the broader pharmacological understanding and development of new therapeutic agents targeting neurological pathways (Y. Liao et al., 2000).
Mecanismo De Acción
Target of Action
Similar compounds with indole scaffolds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to inhibit cyclooxygenase (cox) enzymes , which are involved in the inflammatory response.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacological activities, suggesting they have suitable adme properties for therapeutic use .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting they have significant effects at the molecular and cellular level .
Action Environment
Similar compounds have been found to exhibit various biological activities in different environments, suggesting they are influenced by environmental factors .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-13-7-9-14(10-8-13)30(26,27)12-11-17(23)20-19-22-21-18(28-19)15-5-3-4-6-16(15)29(2,24)25/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOKPSMVFKANMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2538758.png)

![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2538760.png)
![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)
![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)


![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)



